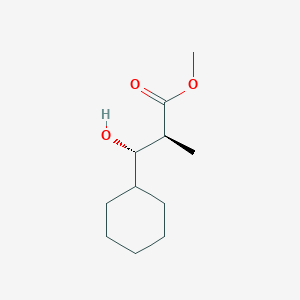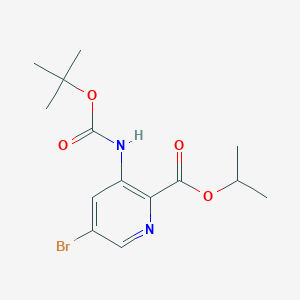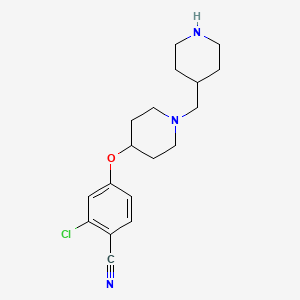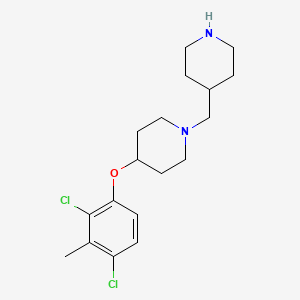![molecular formula C8H8N4 B1512074 2-环丙基-[1,2,4]三唑并[1,5-a]吡嗪 CAS No. 681249-76-3](/img/structure/B1512074.png)
2-环丙基-[1,2,4]三唑并[1,5-a]吡嗪
描述
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我已对2-环丙基-[1,2,4]三唑并[1,5-a]吡嗪的科学研究应用进行了搜索。以下是对几个独特应用的综合分析:
代谢紊乱的治疗靶点
该化合物因其在靶向脂肪酸结合蛋白(FABP),特别是FABP4和FABP5方面具有潜力而得到认可。 这些蛋白被认为是治疗血脂异常、冠心病和糖尿病等疾病的治疗靶点 .
农业化学
三唑并[1,5-a]嘧啶,一类相关的化合物,已被广泛用于农业。 由于其生物活性,它们在开发新的农用化学品中发挥着重要作用 .
药物化学
在药物化学领域,三唑并[1,5-a]嘧啶因其多样的生物活性而具有重要意义。 这表明2-环丙基-[1,2,4]三唑并[1,5-a]吡嗪也可以在各种药物应用中进行探索 .
抗菌和抗真菌特性
三唑并[4,3-a]吡嗪的衍生物已显示出广泛的生物活性,包括抗菌和抗真菌特性。 这表明在开发新的抗菌和抗真菌剂方面具有潜在的应用 .
抗糖尿病特性
三唑并[4,3-a]吡嗪衍生物因其抗糖尿病特性而闻名。 这表明2-环丙基-[1,2,4]三唑并[1,5-a]吡嗪可以作为抗糖尿病药物发现中的药效团进行研究 .
抗血小板聚集
据报道,这些化合物还具有抗血小板聚集活性,这可能有助于预防血栓形成性疾病 .
抗惊厥特性
三唑并[4,3-a]吡嗪衍生物的抗惊厥特性表明,它们可以被探索用于治疗癫痫或其他癫痫发作疾病 .
抗抑郁应用
作为一种与三唑并吡啶结构相关的化合物,曲唑酮作为一种选择性5-羟色胺再摄取抑制剂用于治疗抑郁症的发现,突出了三唑并吡啶在抗抑郁应用中的潜力 .
[Springer - [1,2,4]三唑并 1,5- MDPI - 新型三唑并[4,3-a]吡嗪的合成及其抗菌活性 Taylor & Francis Online - [1,2,3]三唑并[1,5-a]吡啶的化学
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and cell proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential effects on cell proliferation, immune response, and oxygen sensing .
生化分析
Biochemical Properties
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .
Cellular Effects
The effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKKZEVVVHLYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740357 | |
| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-76-3 | |
| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chlorobenzo[d]thiazol-4-amine](/img/structure/B1512000.png)





![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid](/img/structure/B1512019.png)



![but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B1512032.png)

